methyl N-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]alaninate
Overview
Description
Methyl N-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]alaninate is a useful research compound. Its molecular formula is C13H15N3O4 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.10625597 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives starting from a specific hydrazinyl-pyridine-carbonitrile compound. These derivatives were then subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This indicates potential applications in antimicrobial and antioxidant activity research (E. M. Flefel et al., 2018).
One-Pot Synthesis of Derivatives
Guleli et al. (2019) described an efficient method for synthesizing substituted derivatives related to the compound of interest. This process involved a three-component, one-pot synthesis method that also incorporated computational studies to elucidate the mechanism of formation for these products (Muge Guleli et al., 2019).
Novel Analogue Synthesis
Research by Ehler et al. (1977) focused on the synthesis of a new guanine analogue, showcasing the versatility of using such compounds for creating biologically relevant molecules. Though this particular analogue did not exhibit expected antiviral activities, the approach highlights the potential for developing therapeutic agents (K. W. Ehler et al., 1977).
Synthesis of Heterocyclic Systems
Toplak et al. (1999) utilized a similar compound as a reagent for preparing various amino-substituted fused pyrimidinones, demonstrating the compound's utility in synthesizing heterocyclic systems with potential for further biological applications (R. Toplak et al., 1999).
PET Ligand Development
A study by Kumar et al. (2003) developed a synthesis for a highly selective CRF1 antagonist as a potential PET ligand. This research demonstrates the application of such compounds in developing tools for in vivo imaging, contributing to our understanding of biological systems at the molecular level (J. Kumar et al., 2003).
Properties
IUPAC Name |
methyl 2-[(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-6-5-9(10-7(2)16-20-12(10)14-6)11(17)15-8(3)13(18)19-4/h5,8H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXODCSFJPRJIEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC(C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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